molecular formula C21H13Br2N B14470976 6-Bromo-2-(4-bromophenyl)-4-phenylquinoline CAS No. 71858-13-4

6-Bromo-2-(4-bromophenyl)-4-phenylquinoline

Cat. No.: B14470976
CAS No.: 71858-13-4
M. Wt: 439.1 g/mol
InChI Key: PXRVQOJGWRNAHW-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-bromophenyl)-4-phenylquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-bromophenyl)-4-phenylquinoline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-bromophenyl)-4-phenylquinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

6-Bromo-2-(4-bromophenyl)-4-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-bromophenyl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(4-bromophenyl)quinoline
  • 2-(4-Bromophenyl)-4-phenylquinoline
  • 6-Bromo-4-phenylquinoline

Uniqueness

6-Bromo-2-(4-bromophenyl)-4-phenylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

71858-13-4

Molecular Formula

C21H13Br2N

Molecular Weight

439.1 g/mol

IUPAC Name

6-bromo-2-(4-bromophenyl)-4-phenylquinoline

InChI

InChI=1S/C21H13Br2N/c22-16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(23)10-11-20(19)24-21/h1-13H

InChI Key

PXRVQOJGWRNAHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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